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molecular formula C12H20O2 B8766018 2-Acetyl-3-butylcyclohexanone CAS No. 56745-68-7

2-Acetyl-3-butylcyclohexanone

Cat. No. B8766018
M. Wt: 196.29 g/mol
InChI Key: BMIDYWQTSKZWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009196

Procedure details

In the same way as in Example 4, 12.8 ml (20 mmol) of a 15 % by weight hexane solution of n-butyllithium was reacted with 960 mg (10 mmol) of a solution of 960 mg (10 mmol) of 2-cyclohexenone in 10 ml of ether for one hour in the presence of 1.9 g (10 mmol) of cuprous iodide and 2.0 g (10 mmol) of tri-n-butylphosphone. Then, 5 ml of hexamethylphosphoric triamide was added, and the mixture stirred for about 10 minutes. Furthermore, a solution of 5.1 g (50 mmol) of acetic anhydride in 20 ml of ether was added, and the mixture was stirred for an additional 2.5 hours at room temperature. After the reaction, the reaction product was post-treated, extracted, washed, and dried in the same way as in Example 4 to afford 2.285 g of a crude product. The crude product was purified by column chromatography to afford 81 mg (0.5 mmol) of 3-n-butylcyclohexanone as a by-product in a yield of 5%, and 98 mg (0.5 mmol) of 2-acetyl-3-n-butylcyclohexanone as a product in a yield of 5%.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
960 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH:14]=[CH:13]1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>CCOCC.CN(C)P(=O)(N(C)C)N(C)C>[CH2:3]([CH:2]1[CH2:15][CH2:14][CH2:13][C:12](=[O:18])[CH2:1]1)[CH2:4][CH2:5][CH3:6].[C:19]([CH:13]1[CH:14]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:15][CH2:16][CH2:17][C:12]1=[O:18])(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
960 mg
Type
reactant
Smiles
Name
Quantity
960 mg
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
cuprous iodide
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 2.5 hours at room temperature
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
the reaction product was post-treated
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in the same way as in Example 4
CUSTOM
Type
CUSTOM
Details
to afford 2.285 g of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
AMOUNT: MASS 81 mg
Name
Type
product
Smiles
C(C)(=O)C1C(CCCC1CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
AMOUNT: MASS 98 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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